6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether
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Overview
Description
6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether is a complex heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether involves its interaction with specific molecular targets and pathways . The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar pharmacological activities.
Thiazine Derivatives: Compounds containing thiazine rings, such as phenothiazines, also show comparable biological activities.
Uniqueness
What sets 6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether apart is its unique combination of pyridazine, pyridine, and thiazine rings, which confer distinct chemical properties and potential applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
11-chloro-5-methoxy-2-thia-4,9,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3(8),4,6,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4OS/c1-16-7-3-2-5-10(14-7)17-6-4-12-15-9(11)8(6)13-5/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORHBRQQCYOXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC3=C(N=NC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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